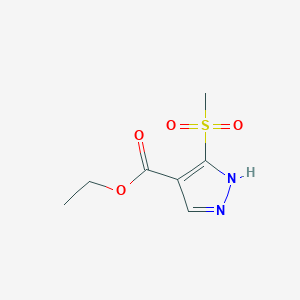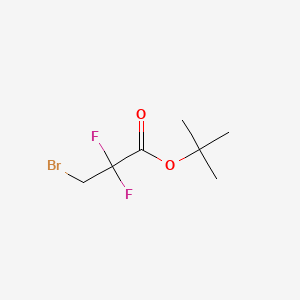
Tert-butyl3-bromo-2,2-difluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-2,2-difluoropropanoate is an organic compound with the molecular formula C7H11BrF2O2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2,2-difluoropropanoate typically involves the reaction of 3-bromo-2,2-difluoropropanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
3-bromo-2,2-difluoropropanoic acid+tert-butyl alcohol→tert-butyl 3-bromo-2,2-difluoropropanoate+water
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-bromo-2,2-difluoropropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-bromo-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products include tert-butyl 3-hydroxy-2,2-difluoropropanoate, tert-butyl 3-amino-2,2-difluoropropanoate, and tert-butyl 3-mercapto-2,2-difluoropropanoate.
Reduction Reactions: The major products include tert-butyl 3-bromo-2,2-difluoropropanol and tert-butyl 3-bromo-2,2-difluoropropane.
Oxidation Reactions: The major products include tert-butyl 3-bromo-2,2-difluoropropanoic acid and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-bromo-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-bromo-2,2-difluoropropanoic acid
- Tert-butyl 3-chloro-2,2-difluoropropanoate
- Tert-butyl 3-iodo-2,2-difluoropropanoate
Uniqueness
Tert-butyl 3-bromo-2,2-difluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications. Additionally, the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C7H11BrF2O2 |
|---|---|
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-2,2-difluoropropanoate |
InChI |
InChI=1S/C7H11BrF2O2/c1-6(2,3)12-5(11)7(9,10)4-8/h4H2,1-3H3 |
InChI-Schlüssel |
GWPDOEXHLAVSBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


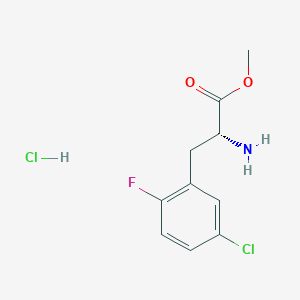
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
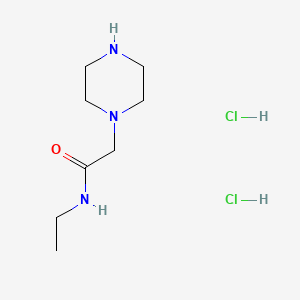

![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

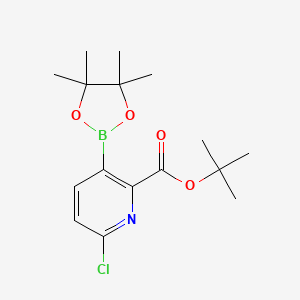
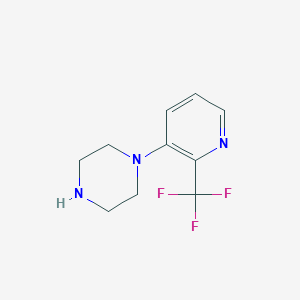

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
